molecular formula C10H9NO2 B8188668 (4-Phenyl-oxazol-5-yl)-methanol

(4-Phenyl-oxazol-5-yl)-methanol

Cat. No.: B8188668
M. Wt: 175.18 g/mol
InChI Key: SHXLUSZBGLKIIZ-UHFFFAOYSA-N
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Description

(4-Phenyl-oxazol-5-yl)-methanol is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyl-oxazol-5-yl)-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-2-aminophenol with glyoxylic acid, followed by cyclization to form the oxazole ring. The final step involves the reduction of the oxazole derivative to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific reaction environments to facilitate the cyclization and reduction processes efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-Phenyl-oxazol-5-yl)-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions.

Major Products

The major products formed from these reactions include various oxazole derivatives, alcohols, and substituted phenyl compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

(4-Phenyl-oxazol-5-yl)-methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Phenyl-oxazol-5-yl)-methanol involves its interaction with specific molecular targets and pathways. The phenyl group and oxazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenyloxazol-5-yl)ethanol: Similar structure with an ethanol group instead of methanol.

    4-Phenyl-2-oxazoline: Contains an oxazoline ring instead of oxazole.

    4-Phenyl-5-methyl-oxazole: Similar structure with a methyl group instead of methanol.

Uniqueness

(4-Phenyl-oxazol-5-yl)-methanol is unique due to its specific combination of the phenyl group and oxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-phenyl-1,3-oxazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-9-10(11-7-13-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXLUSZBGLKIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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